2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde
Description
Properties
IUPAC Name |
2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h5,7-8,11H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMCESAAMWEZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CO)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Diels-Alder and Isomerization Method
This method is economical, starting from inexpensive 2-butene and cyclopentadiene, and can be performed in one or two steps depending on catalyst and reaction design.
Asymmetric Catalytic Diels-Alder Approach
This method allows access to chiral bicyclo[2.2.1]heptane derivatives, which can be further manipulated to introduce hydroxymethyl groups.
Hydrolysis and Exo-Selective Functionalization
Optimization of solvent, base type, temperature, and water amount is critical for maximizing yield and selectivity.
In-Depth Research Findings and Analysis
Catalyst Influence : The acidity and strength of the isomerization catalysts significantly affect reaction temperature ranges and product distribution in bicyclo[2.2.1]heptane derivative synthesis.
Stereochemical Control : The endo/exo ratio of norbornene derivatives influences the outcome of hydrolysis and functionalization steps. Techniques such as lactonization and selective hydrolysis have been developed to enrich exo-isomers, which are often more synthetically valuable.
Novel Diene Structures : Recent work has introduced 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes as dienes in intermolecular Diels-Alder reactions, enabling access to bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgehead carbons, expanding the synthetic toolbox for hydroxymethyl and aldehyde substitution.
Late-Stage Diversification : The Diels-Alder adducts obtained can serve as universal intermediates for late-stage functional group transformations, allowing the synthesis of structurally diverse norbornane derivatives including this compound.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Two-step Diels-Alder and isomerization | Cyclopentadiene + 2-butene | Diels-Alder, isomerization | Economical, scalable | Requires high temperatures; catalyst-dependent |
| Asymmetric catalytic Diels-Alder | Substituted cyclopentadienes + aldehyde dienophiles | Catalytic asymmetric cycloaddition | High stereoselectivity, enantiopurity | Requires chiral catalysts, costlier reagents |
| Base-promoted hydrolysis/isomerization | Norbornene carboxylates | Hydrolysis with base, isomerization | Selective exo-isomer formation | Sensitive to reaction conditions, longer reaction times |
| Novel diene-based Diels-Alder | 5,5-disubstituted bis(silyloxy) cyclopentadienes | Intermolecular or intramolecular Diels-Alder | Access to oxy-functionalized skeletons | Requires specialized diene synthesis |
The preparation of this compound hinges on the efficient construction of the bicyclo[2.2.1]heptane core via Diels-Alder cycloaddition, followed by precise functionalization to install hydroxymethyl and aldehyde groups. Economical routes employ inexpensive starting materials such as cyclopentadiene and 2-butene, combined with isomerization catalysis. More advanced asymmetric catalytic methods provide access to enantiomerically enriched products suitable for sophisticated applications. Hydrolysis and isomerization techniques allow selective functional group introduction with control over stereochemistry. Recent innovations in diene design and catalytic strategies continue to expand the synthetic accessibility of this compound class.
This synthesis landscape is supported by multiple peer-reviewed studies and patent literature, ensuring robust, reproducible, and scalable preparation methods for this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: 2-(Carboxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reduction: 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound with a hydroxymethyl group and an aldehyde functional group attached to a norbornane-derived bicyclic structure. It is investigated for therapeutic properties, particularly in antiviral and anticancer research. The compound's derivatives are also used to study enzyme mechanisms and as potential inhibitors of biological pathways.
Scientific Research Applications
This compound serves multiple purposes across various fields:
- Chemistry It serves as a building block for synthesizing complex organic molecules and polymers.
- Biology Its derivatives are used in studying enzyme mechanisms and as potential inhibitors of biological pathways. The interactions of this compound within biological systems are significant for understanding its mechanism of action. It may interact with various enzymes or receptors, modulating their activity based on the specific derivative used. Some derivatives have shown inhibition of protein phosphatases, which could affect cellular signaling pathways.
- Medicine The compound and its derivatives are investigated for potential therapeutic properties, including antiviral and anticancer agents.
- Industry It is used in developing new materials with unique mechanical and chemical properties.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use. For example, some derivatives may inhibit protein phosphatases, affecting cellular signaling pathways .
Comparison with Similar Compounds
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde vs. exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde
- Target Compound : C₈H₁₂O (MW: 124.18), with hydroxymethyl and aldehyde groups. Applications include pharmaceutical intermediates .
- Dimethyl Derivative : CAS 57075-07-7, C₁₀H₁₆O (MW: 152.23). The exo-3,3-dimethyl substitution increases hydrophobicity and thermal stability, making it suitable for high-temperature polymer additives .
2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane (CAS: 123455-94-7)
- Structure : C₉H₁₂F₂ (MW: 158.19). The difluorovinyl group introduces electronegativity and reactivity, enabling participation in cross-coupling reactions .
Functional Group Modifications
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid (CAS: 41248-20-8)
- Structure : C₈H₁₂O₃ (MW: 156.18). The carboxylic acid (-COOH) and hydroxyl (-OH) groups make it a precursor for oxidative decarboxylation and Diels-Alder reactions .
- Comparison : Unlike the aldehyde-hydroxymethyl pair in the target compound, this derivative’s acidity and hydrogen-bonding capacity suit analytical chemistry applications .
(1R,2S-endo)-(-)-Bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS: 117894-69-6)
- Structure : C₈H₁₂O₂ (MW: 140.18). The chiral carboxylic acid is used in asymmetric synthesis, highlighting how stereochemistry impacts reactivity .
Ring-System Analogues
Bicyclo[2.2.2]octane Derivatives
- Structure : Larger bicyclic systems (e.g., bicyclo[2.2.2]octane) exhibit enhanced steric hindrance and thermal stability compared to bicyclo[2.2.1]heptane, making them preferred in high-performance polymer additives .
Biological Activity
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antiviral and anticancer properties, along with relevant research findings, case studies, and data tables.
- Molecular Formula : CHO
- Molecular Weight : 124.18 g/mol
- CAS Number : 19396-83-9
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in the fields of virology and oncology.
Antiviral Activity
Recent studies have highlighted the compound's effectiveness against several viruses:
- Herpes Simplex Virus (HSV) : Compounds with a bicyclo[2.2.1]heptane structure have shown significant antiherpetic activity, with some derivatives exhibiting IC values as low as 0.027 µg/mL against varicella-zoster virus (VZV) and effective against cytomegalovirus (CMV) .
- Mechanism of Action : The antiviral activity is attributed to the compound's ability to inhibit viral replication and interfere with viral enzyme functions, enhancing its potential as a therapeutic agent against herpesviruses .
| Virus Type | IC (µg/mL) | Notes |
|---|---|---|
| HSV | 0.027 | Highly potent |
| VZV | 0.027 | Effective |
| CMV | 1–2.1 | Moderate efficacy |
| Coxsackievirus B4 | 0.6 | Low toxicity |
Anticancer Activity
In addition to its antiviral properties, the compound has demonstrated potential anticancer effects:
- Cell Lines Tested : Various studies have evaluated the cytotoxic effects of the compound on cancer cell lines such as L1210/0 and Molt4/C8.
- Cytostatic Activity : The compound exhibited IC values ranging from 3.2 to 16.2 µg/mL across different cancer cell lines, indicating moderate anticancer activity .
| Cell Line | IC (µg/mL) | Activity Description |
|---|---|---|
| L1210/0 | 16.2 | Moderate cytotoxicity |
| Molt4/C8 | 13.9 | Moderate cytotoxicity |
| CEM | 3.2–11 | Significant activity |
Case Studies
- Study on Antiviral Efficacy : A study conducted at the Pasteur Institute assessed various nucleoside analogs derived from bicyclo[2.2.1]heptane structures, including this compound, which displayed promising results against HSV and other viruses .
- Anticancer Research : In vitro studies on the compound's effect on leukemia cell lines revealed that modifications to the bicyclic structure could enhance its cytotoxic properties, suggesting avenues for developing more effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
